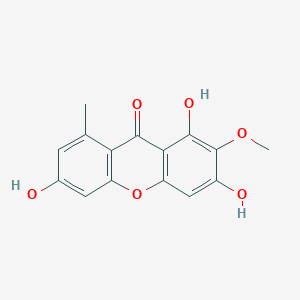
Frovatriptan succinate
Descripción general
Descripción
El succinato de frovatriptan es un agonista selectivo del receptor de serotonina (5-hidroxitriptamina; 5-HT) tipo 1B y 1D, que se utiliza comúnmente en el tratamiento de las cefaleas migrañosas. Se comercializa bajo el nombre comercial Frova. El compuesto es conocido por su capacidad de causar vasoconstricción de las arterias y venas que irrigan la cabeza, aliviando así los síntomas de la migraña .
Aplicaciones Científicas De Investigación
El succinato de frovatriptan tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza principalmente para el tratamiento agudo de los ataques de migraña con o sin aura en adultos. También se ha estudiado su posible uso en el tratamiento de las migrañas menstruales . En química, el succinato de frovatriptan se utiliza como patrón de referencia en varias técnicas analíticas . Sus propiedades únicas lo convierten en un compuesto valioso para la investigación en farmacología y desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción del succinato de frovatriptan implica su unión de alta afinidad a los receptores 5-HT1B y 5-HT1D. Esta unión provoca vasoconstricción de las arterias extracerebrales, intracraneales, inhibiendo así la dilatación excesiva de estos vasos, que se cree que es una causa de la migraña . El succinato de frovatriptan no afecta significativamente la actividad del canal mediado por GABA A y no tiene afinidad significativa por los sitios de unión de benzodiazepinas .
Análisis Bioquímico
Biochemical Properties
Frovatriptan succinate has high affinity for the 5-HT (1B) and 5-HT (1D) receptors . The interaction between this compound and these receptors is believed to inhibit excessive dilation of extracerebral, intracranial arteries and veins that supply blood to the head .
Cellular Effects
This compound influences cell function by acting on the 5-HT1B/1D receptors. This interaction leads to vasoconstriction of arteries and veins that supply blood to the head, thereby reducing the symptoms of migraine .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the 5-HT1B/1D receptors with high affinity . This binding interaction leads to vasoconstriction of arteries and veins that supply blood to the head .
Temporal Effects in Laboratory Settings
The pharmacokinetic evaluations of this compound in healthy subjects found that it has an acceptable pharmacokinetic profile . The blood levels were proportional to the administered dose, with the mean C max and AUC last ranging from approximately 6.27 ng/mL– 17.35 ng/mL and 92.52 h⋅ng/mL – 287.40 h⋅ng/mL over the dose range .
Metabolic Pathways
This compound is involved in the serotonin 5-HT1B/1D receptor pathway
Métodos De Preparación
La preparación del succinato de frovatriptan implica varias rutas sintéticas y condiciones de reacción. Un método incluye la reacción de clorhidrato de 4-cianofenilhidrazina con 4-benciloxi-ciclohexanona en ácido acético para producir 3-benciloxi-6-ciano-1,2,3,4-tetrahidrocarbazol. Este intermedio se hidroliza luego con hidróxido de sodio para producir 3-hidroxi-6-ciano-1,2,3,4-tetrahidrocarbazol, que se trata adicionalmente con cloruro de tosilo en presencia de piridina para formar el tetrahidrocarbazol tosilado correspondiente. El grupo tosilo se elimina mediante tratamiento con metilamina en un tubo sellado a 100 °C para producir 3-metilamino-6-ciano-1,2,3,4-tetrahidrocarbazol .
Análisis De Reacciones Químicas
El succinato de frovatriptan sufre varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio, cloruro de tosilo y metilamina. Los principales productos formados a partir de estas reacciones incluyen varios intermediarios, como 3-benciloxi-6-ciano-1,2,3,4-tetrahidrocarbazol y 3-metilamino-6-ciano-1,2,3,4-tetrahidrocarbazol .
Comparación Con Compuestos Similares
El succinato de frovatriptan es parte de la clase de fármacos triptanes, que son agonistas selectivos de los receptores 5-HT1B/1D. Los compuestos similares en esta clase incluyen sumatriptán, zolmitriptán y rizatriptán. En comparación con estos compuestos, el succinato de frovatriptan tiene una vida media más larga, lo que puede contribuir a su efecto prolongado en el tratamiento de las migrañas .
Propiedades
IUPAC Name |
butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTHWNUUXINXHN-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166543 | |
| Record name | Frovatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158930-09-7, 158930-17-7 | |
| Record name | Frovatriptan succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frovatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FROVATRIPTAN SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Frovatriptan succinate exert its therapeutic effect?
A1: this compound is a selective agonist for serotonin receptors 5-HT1B and 5-HT1D [, ]. By activating these receptors, it primarily constricts blood vessels in the brain, which is believed to be the primary mechanism for alleviating migraine headaches [, ].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, this compound is a salt formed by the combination of Frovatriptan (C19H24N4O) and succinic acid (C4H6O4). It exists commonly as this compound monohydrate. Researchers are encouraged to refer to chemical databases or product inserts for precise molecular information.
Q3: Is there spectroscopic data available for this compound?
A3: Yes, UV spectrophotometry is commonly used to analyze this compound. Studies have identified its maximum absorbance (λmax) at 244 nm [, , ].
Q4: What is known about the stability of this compound?
A4: this compound exhibits different stability profiles depending on its form and environmental conditions. For example, anhydrous forms are more susceptible to humidity and convert to their corresponding hydrated forms [, ]. Research has explored various formulation strategies, including microemulsions [], controlled-release granules [], buccal films [, ], and lipid nanoparticles [], to enhance its stability, solubility, and bioavailability.
Q5: What challenges are associated with formulating this compound, and what strategies have been investigated to address them?
A5: this compound’s physicochemical properties pose challenges in achieving desirable drug delivery characteristics. Its bitter taste can be mitigated by incorporating flavoring agents and sweeteners in formulations like buccal films [, ]. Furthermore, targeted delivery approaches, such as intranasal administration using microemulsions [] or ethosomes [], are being investigated to improve brain transport and potentially enhance efficacy.
Q6: How is this compound absorbed and distributed in the body?
A6: While the provided research focuses primarily on alternative drug delivery routes, oral administration of this compound is most common. It demonstrates approximately 35% oral bioavailability []. It is known to undergo hepatic metabolism, making it a potential candidate for routes that bypass first-pass metabolism [].
Q7: Does this compound exhibit gender-specific pharmacokinetic differences?
A7: Yes, pharmacokinetic studies in Chinese healthy subjects revealed gender differences [, ]. Specifically, female subjects showed higher exposure to the drug compared to their male counterparts [, ].
Q8: What is the evidence supporting the efficacy of this compound in migraine treatment?
A8: this compound has proven efficacy in treating acute migraine attacks, as demonstrated in multiple double-blind, placebo-controlled clinical trials []. These trials highlighted significant headache response rates within 2 hours of administration compared to placebo groups [].
Q9: Are there any known safety concerns or long-term effects associated with this compound?
A9: While this Q&A focuses on the scientific aspects and not medical advice, researchers should always consult comprehensive drug information resources and the latest clinical trial data for a complete understanding of safety profiles.
Q10: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A10: Several analytical methods are utilized for analyzing this compound. UV spectrophotometry, particularly at its λmax of 244 nm, is widely used for quantification in bulk drug forms and pharmaceutical formulations [, , ]. Additionally, RP-HPLC methods offer high sensitivity and accuracy for determining this compound levels in various matrices [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)
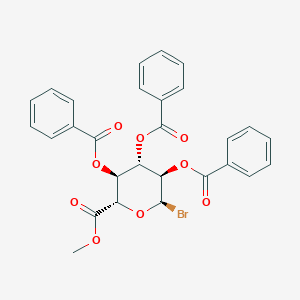
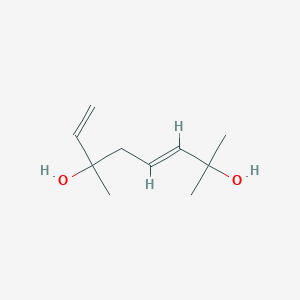
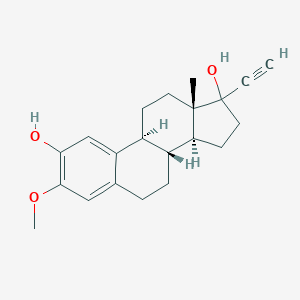

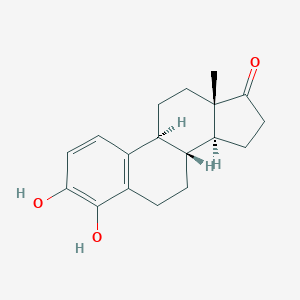
![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
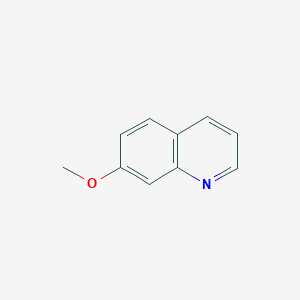
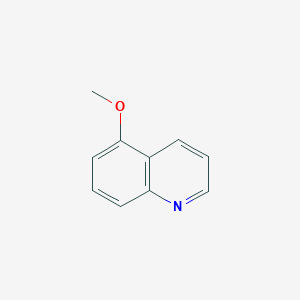
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)
